![molecular formula C12H11ClN2 B2917997 3-Chloro-6-(3-methylbenzyl)pyridazine CAS No. 339008-38-7](/img/structure/B2917997.png)
3-Chloro-6-(3-methylbenzyl)pyridazine
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Overview
Description
3-Chloro-6-(3-methylbenzyl)pyridazine is a compound that belongs to the pyridazine family. It has gained attention in recent years due to its potential applications in scientific research.
Scientific Research Applications
Pharmaceutical Research
3-Chloro-6-(3-methylbenzyl)pyridazine is a compound that has been identified as a scaffold for highly functionalized compounds with potential pharmacological activities . It’s used in the early stages of drug discovery, particularly in the synthesis of molecules that may exhibit a range of biological activities, including antimicrobial, antidepressant, and anti-hypertensive effects.
Agrochemical Research
Pyridazine derivatives, including 3-Chloro-6-(3-methylbenzyl)pyridazine, have been shown to possess properties useful in the development of herbicides and pesticides. Their structure allows for the creation of compounds that can target specific pests or weeds without affecting crops .
Mechanism of Action
Target of Action
The primary targets of 3-Chloro-6-(3-methylbenzyl)pyridazine are currently unknown . This compound is part of a collection of unique chemicals provided to early discovery researchers
Mode of Action
The interaction of this compound with its targets and the resulting changes are subjects of ongoing research .
Biochemical Pathways
The downstream effects of these pathways are also under investigation .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
properties
IUPAC Name |
3-chloro-6-[(3-methylphenyl)methyl]pyridazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2/c1-9-3-2-4-10(7-9)8-11-5-6-12(13)15-14-11/h2-7H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVWDUMKNJFNWNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC2=NN=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-6-[(3-methylphenyl)methyl]pyridazine |
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